2-Cyclopropoxybenzene-1,4-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxybenzene-1,4-disulfonamide is an organic compound with the molecular formula C9H12N2O5S2 and a molecular weight of 292.33 g/mol This compound is characterized by the presence of a cyclopropoxy group attached to a benzene ring, which is further substituted with two sulfonamide groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxybenzene-1,4-disulfonamide typically involves the reaction of 2-cyclopropoxybenzene with chlorosulfonic acid, followed by the introduction of ammonia to form the sulfonamide groups. The reaction conditions generally include:
Temperature: Controlled to avoid decomposition.
Solvent: Often carried out in an inert solvent like dichloromethane.
Catalysts: May involve the use of catalysts to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group.
Reduction: Reduction reactions can target the sulfonamide groups, converting them to amines.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions may include the use of halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropylamine derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
2-Cyclopropoxybenzene-1,4-disulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxybenzene-1,4-disulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an inhibitor of carbonic anhydrase, which plays a role in various physiological processes.
Pathways Involved: The inhibition of carbonic anhydrase can lead to reduced bicarbonate production, affecting cellular respiration and pH regulation.
Comparison with Similar Compounds
Benzene-1,4-disulfonamide: Lacks the cyclopropoxy group, making it less versatile in certain reactions.
N-(3-morpholinopropyl)benzene-1,4-disulfonamide: Contains a morpholine group, offering different biological activities.
Uniqueness: 2-Cyclopropoxybenzene-1,4-disulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H12N2O5S2 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-cyclopropyloxybenzene-1,4-disulfonamide |
InChI |
InChI=1S/C9H12N2O5S2/c10-17(12,13)7-3-4-9(18(11,14)15)8(5-7)16-6-1-2-6/h3-6H,1-2H2,(H2,10,12,13)(H2,11,14,15) |
InChI Key |
KWRSVYGNOIURIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.